Chiral Purity and Enantiomeric Specificity
The commercial specification for (1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine defines a chemical purity of 95% by the supplier Leyan (product number 2092940) . This is a minimum purity threshold; actual batch‑specific values may vary. The supplier explicitly identifies the material as the (S)‑enantiomer, which is the configuration relevant for tankyrase‑inhibitor SAR, whereas the (R)‑antipode is not commercially listed under this CAS and would be expected to exhibit divergent binding affinity [1].
| Evidence Dimension | Chemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | ≥95% purity; (S)‑configuration (CAS 1604279-67-5) |
| Comparator Or Baseline | (R)‑enantiomer or racemate – not commercially characterized with equivalent specification |
| Quantified Difference | Qualitative difference in enantiomeric identity; no quantitative ee data available |
| Conditions | Vendor specification; no independent chiral HPLC or optical rotation data found |
Why This Matters
Absence of the (R)‑enantiomer specification for the target compound means that procurement of the specified (S)‑form is essential for assays where stereochemistry governs target engagement [1].
- [1] Shultz, M. D.; Majumdar, D.; Chin, D. N.; Fortin, P. D.; Feng, Y.; Gould, T.; Kirby, C. A.; Stams, T.; Waters, N. J.; Shao, W. Structure–Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. J. Med. Chem. 2013, 56 (17), 7049–7059. DOI: 10.1021/jm400826j. View Source
